molecular formula C14H8N4O6S B4454497 (5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B4454497
M. Wt: 360.30 g/mol
InChI Key: QBMPYODSXJTLAD-SDQBBNPISA-N
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Description

The compound (5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic molecule that features a thiazole ring, a furan ring, and a dinitrophenyl group

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O6S/c15-14-16-13(19)12(25-14)6-10-1-2-11(24-10)7-3-8(17(20)21)5-9(4-7)18(22)23/h1-6H,(H2,15,16,19)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMPYODSXJTLAD-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with a furan derivative that contains a dinitrophenyl group. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl moiety, converting them to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the nitro groups yields diamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound’s potential as an anti-cancer agent has been explored. Its ability to interfere with cellular pathways involved in cancer progression makes it a promising candidate for further investigation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive and non-competitive inhibition. The molecular pathways affected by this compound are often related to cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • 4-Iodobenzoic acid : Another compound with a similar aromatic structure but different functional groups.
  • DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-2-(4-BENZYL-1-PIPERAZINYL)-5-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE : A structurally related compound with different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, a furan ring, and a dinitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the dinitrophenyl group enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-2-amino-5-[[5-(3,5-dinitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

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